Cas no 2097910-19-3 (methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate)

methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate
- AKOS032467273
- 2097910-19-3
- methyl 4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonylbenzoate
- methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate
- F6553-1149
-
- Inchi: 1S/C20H21NO5S/c1-25-20(22)14-2-5-18(6-3-14)27(23,24)21-10-8-17(13-21)15-4-7-19-16(12-15)9-11-26-19/h2-7,12,17H,8-11,13H2,1H3
- InChI Key: KLADHEOHXLQZQT-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(=O)OC)=CC=1)(N1CCC(C2C=CC3=C(CCO3)C=2)C1)(=O)=O
Computed Properties
- Exact Mass: 387.11404394g/mol
- Monoisotopic Mass: 387.11404394g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 637
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.3Ų
- XLogP3: 2.8
methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6553-1149-1mg |
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate |
2097910-19-3 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6553-1149-25mg |
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate |
2097910-19-3 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6553-1149-50mg |
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate |
2097910-19-3 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6553-1149-10μmol |
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate |
2097910-19-3 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6553-1149-10mg |
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate |
2097910-19-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6553-1149-3mg |
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate |
2097910-19-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6553-1149-15mg |
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate |
2097910-19-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6553-1149-2μmol |
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate |
2097910-19-3 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6553-1149-20μmol |
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate |
2097910-19-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6553-1149-2mg |
methyl 4-{[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]sulfonyl}benzoate |
2097910-19-3 | 2mg |
$59.0 | 2023-09-08 |
methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate Related Literature
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Jonas Van Rie,Wim Thielemans Nanoscale, 2017,9, 8525-8554
Additional information on methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate
Introduction to Methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate (CAS No. 2097910-19-3)
Methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate, a compound with the CAS number 2097910-19-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential therapeutic applications. The structural complexity of methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate makes it a subject of intense research, particularly in the development of novel drug candidates.
The core structure of this compound features a benzoate moiety linked to a sulfonyl group, which is further connected to a pyrrolidine ring. The pyrrolidine ring is substituted with a 2,3-dihydro-1-benzofuran moiety, adding to the molecule's complexity and its potential for diverse biological interactions. This unique arrangement of functional groups has been strategically designed to target specific biological pathways, making it a promising candidate for further investigation.
In recent years, there has been growing interest in the development of molecules that can modulate neurotransmitter systems. The presence of the benzofuran and pyrrolidine scaffolds in methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate suggests potential activity in this area. Specifically, the benzofuran moiety is known to exhibit properties that could be beneficial in the treatment of neurological disorders. The pyrrolidine ring, on the other hand, is often found in compounds that interact with central nervous system receptors.
Current research indicates that compounds with similar structural features to methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate may have therapeutic effects on conditions such as depression, anxiety, and cognitive disorders. The sulfonyl group is particularly noteworthy as it can enhance binding affinity to certain receptors while maintaining selectivity. This balance is crucial for developing drugs that are effective yet have minimal side effects.
The synthesis of methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate involves multiple steps that require precise control over reaction conditions. The introduction of the benzofuran moiety into the pyrrolidine ring is a critical step that demands careful optimization. Advances in synthetic methodologies have enabled chemists to achieve higher yields and purities, making it feasible to conduct extensive biological evaluations.
In vitro studies have begun to reveal the pharmacological profile of methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate. Initial findings suggest that it interacts with several key neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are promising for developing treatments targeting mood disorders and cognitive function. Additionally, the compound shows potential as an antagonist for certain receptors, which could be beneficial in managing symptoms associated with neurological conditions.
The benzoate group in the molecule contributes to its solubility and bioavailability, factors that are essential for any drug candidate. By optimizing the placement and type of functional groups, researchers aim to enhance these properties while maintaining efficacy. Computational modeling and molecular dynamics simulations have been instrumental in understanding how methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-y lsulfonyl}benzoate interacts with biological targets at the molecular level.
One of the most exciting aspects of this compound is its potential for further derivatization. By modifying specific functional groups or introducing new ones, scientists can generate libraries of analogs with tailored properties. This approach allows for rapid screening and identification of lead compounds that can be optimized for clinical use. The flexibility offered by the core structure of methyl 4-{3-(2,3-dihydro -1-benzofuran -5 -yl)pyrrolidin -1 -ylsulfonyl}benzoate makes it an invaluable tool in drug discovery.
The development of novel pharmaceuticals is often hampered by challenges such as poor bioavailability and off-target effects. However, compounds like methyl 4-{3-(2 ,3 -dihydro -1 -benzofuran -5 -y l )py r rol idin -1 -y lsul fon y l}benzoate offer a ray of hope by addressing these issues through innovative design. The combination of structural complexity and functional diversity allows for precise targeting of biological pathways while minimizing unwanted interactions.
Ongoing clinical trials are exploring the efficacy and safety of molecules with similar structures to determine their suitability for human use. While results from these trials are still pending for methyl 4-{3-(2 ,3 -dihydro -1 -benzofuran -5 -y l )py r rol idin -1 -y lsul fon y l}benzoate, preliminary data from related compounds suggests promising outcomes. These findings bolster confidence in the potential therapeutic applications of this class of molecules.
In conclusion, Methyl 4-{3-(2 ,3 -dihydro -1 -benzofuran -5 -y l )py r rol idin -1 -y lsul fon y l}benzoate (CAS No. 2097910 .19 .3) represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas . Its unique structure , combined with promising preclinical results , makes it a compelling candidate for further investigation . As research continues , we can expect more insights into its pharmacological properties and its role in future drug development efforts .
2097910-19-3 (methyl 4-{3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-ylsulfonyl}benzoate) Related Products
- 68551-17-7(Isoalkanes, C10-13)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 393835-65-9(5-Amino-N-acetyltryptamine)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)



